molecular formula C14H16N2O4 B12945963 Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

Cat. No.: B12945963
M. Wt: 276.29 g/mol
InChI Key: DBQPNVSFWQNTRP-UHFFFAOYSA-N
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Description

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H16N2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines and substituted quinolines, which have significant biological and pharmacological activities .

Scientific Research Applications

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate is unique due to its specific acetamido and ethyl substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase and interact with DNA makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-16-12-7-5-4-6-10(12)8-11(13(16)18)14(19)20-15-9(2)17/h4-7,11H,3,8H2,1-2H3,(H,15,17)

InChI Key

DBQPNVSFWQNTRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2CC(C1=O)C(=O)ONC(=O)C

Origin of Product

United States

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